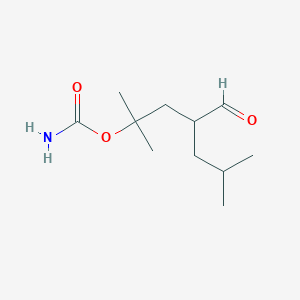
4-Formyl-2,6-dimethylheptan-2-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Formyl-2,6-dimethylheptan-2-ylcarbamate is an organic compound with the molecular formula C11H21NO3. It is known for its unique structural properties and potential applications in various fields of scientific research. The compound is characterized by the presence of a formyl group, two methyl groups, and a carbamate group attached to a heptane backbone.
Vorbereitungsmethoden
The synthesis of 4-Formyl-2,6-dimethylheptan-2-ylcarbamate involves several steps, typically starting with the preparation of the heptane backbone, followed by the introduction of the formyl and carbamate groups. The synthetic route may involve the following steps:
Formation of the Heptane Backbone: This can be achieved through various organic synthesis techniques, such as alkylation or hydroformylation.
Introduction of the Formyl Group: The formyl group can be introduced using reagents like formic acid or formyl chloride under controlled conditions.
Addition of the Carbamate Group: The carbamate group can be added using reagents like isocyanates or carbamoyl chlorides.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
4-Formyl-2,6-dimethylheptan-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carbamate group can undergo nucleophilic substitution reactions, where the carbamate nitrogen can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations .
Wissenschaftliche Forschungsanwendungen
4-Formyl-2,6-dimethylheptan-2-ylcarbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Formyl-2,6-dimethylheptan-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including enzyme inhibition and protein modification. The carbamate group can interact with biological molecules, potentially leading to changes in their structure and function. These interactions can result in various biological effects, depending on the specific context and application .
Vergleich Mit ähnlichen Verbindungen
4-Formyl-2,6-dimethylheptan-2-ylcarbamate can be compared with other similar compounds, such as:
4-Formyl-2,6-dimethylheptan-2-ylamine: Similar structure but with an amine group instead of a carbamate group.
4-Formyl-2,6-dimethylheptan-2-ylester: Similar structure but with an ester group instead of a carbamate group.
4-Formyl-2,6-dimethylheptan-2-ylketone: Similar structure but with a ketone group instead of a carbamate group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H21NO3 |
|---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
(4-formyl-2,6-dimethylheptan-2-yl) carbamate |
InChI |
InChI=1S/C11H21NO3/c1-8(2)5-9(7-13)6-11(3,4)15-10(12)14/h7-9H,5-6H2,1-4H3,(H2,12,14) |
InChI-Schlüssel |
XUGRKUSGUVGDKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CC(C)(C)OC(=O)N)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B13149002.png)

![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13149016.png)
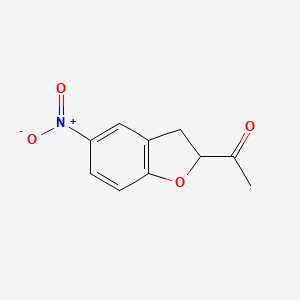
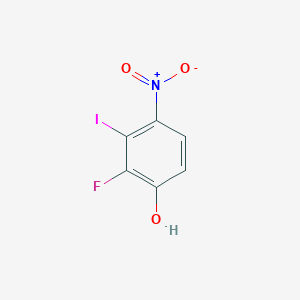
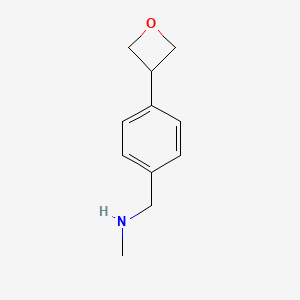

![1-[(4-Hydroxyphenyl)amino]-4-[(3,3,5-trimethylcyclohexyl)amino]anthraquinone](/img/structure/B13149046.png)

![N-[5-(Diethylamino)pentan-2-yl]-1H-imidazole-1-carboxamide](/img/structure/B13149059.png)

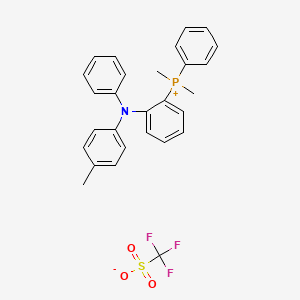
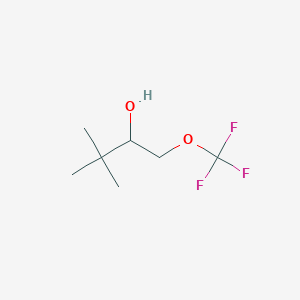
![1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione](/img/structure/B13149078.png)
